molecular formula C11H16O2 B042155 Butylhydroxyanisole CAS No. 121-00-6

Butylhydroxyanisole

Cat. No.: B042155
CAS No.: 121-00-6
M. Wt: 180.24 g/mol
InChI Key: MRBKEAMVRSLQPH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylhydroxyanisole is synthesized by reacting 4-methoxyphenol with isobutylene in the presence of an acid catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isomers.

Industrial Production Methods: Commercial production of this compound involves the use of large-scale reactors where 4-methoxyphenol and isobutylene are combined with an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.

Major Products:

Scientific Research Applications

Food Industry

BHA is primarily recognized for its application as a food preservative. It functions by inhibiting the oxidation of lipids, which can lead to rancidity and spoilage. The following table summarizes its usage in food products:

Food Product Type BHA Concentration Function
Fats and oilsUp to 0.02%Prevents rancidity
Snack foods0.02% - 0.1%Extends shelf life
Packaged foods0.01% - 0.02%Maintains flavor and quality

Research indicates that BHA effectively prolongs the shelf life of various food products by stabilizing fats and oils against oxidative damage . A study reported a significant reduction in rancidity levels in snack foods containing BHA compared to those without it, demonstrating its efficacy as a food additive .

Animal Feed

In animal nutrition, BHA is authorized as a technological additive in feedingstuffs for all animal species except dogs. The maximum allowable concentration is set at 150 mg/kg . BHA helps maintain the nutritional quality of feed by preventing lipid oxidation, which can adversely affect animal health.

Case Study: Efficacy in Animal Feed

A study evaluated the performance of BHA in poultry feed, showing that diets supplemented with BHA resulted in improved growth rates and feed conversion efficiency compared to controls lacking antioxidants .

Cosmetics and Personal Care Products

BHA is also employed in cosmetics and personal care products due to its antioxidant properties. It helps stabilize formulations containing oils and fats, thus enhancing product longevity.

Application Overview:

  • Skin creams: Prevents rancidity of oils.
  • Hair products: Maintains the integrity of conditioning agents.

The incorporation of BHA in cosmetic formulations has been shown to improve stability and prevent degradation caused by exposure to air and light .

Pharmaceuticals

In pharmaceuticals, BHA is used as an antioxidant to protect active ingredients from oxidative degradation. It is particularly beneficial in formulations containing polyunsaturated fatty acids or other sensitive compounds.

Pharmaceutical Applications:

  • Stabilization of liquid formulations: Enhances shelf life.
  • Protective agent in solid dosage forms: Prevents oxidation during storage.

Research has indicated that BHA can significantly enhance the stability of certain pharmaceutical compounds under various storage conditions .

Industrial Applications

BHA finds applications beyond food and pharmaceuticals; it is also used in plastics, rubber, and petroleum products as an antioxidant to prevent oxidative deterioration.

Industrial Usage Table:

Industry Application Function
PlasticsStabilizerPrevents degradation
RubberAntioxidantMaintains elasticity
Petroleum productsAdditiveEnhances storage stability

Mechanism of Action

Butylhydroxyanisole exerts its effects primarily through its antioxidant properties. The conjugated aromatic ring of this compound stabilizes free radicals by donating a hydrogen atom, thereby neutralizing the free radicals and preventing further oxidative reactions . This mechanism is crucial in preserving the integrity of fats and oils in various products.

Comparison with Similar Compounds

    Butylated Hydroxytoluene: Another widely used synthetic antioxidant with similar applications.

    Propyl Gallate: A phenolic antioxidant used in food preservation.

    Tert-Butyl Hydroquinone: Known for its strong antioxidant properties.

Comparison:

This compound remains a valuable compound in various industries due to its effective antioxidant properties and versatility in different applications.

Biological Activity

Butylhydroxyanisole (BHA) is a synthetic antioxidant commonly used in food preservation, cosmetics, and pharmaceuticals. Its biological activity has been the subject of extensive research, revealing both beneficial properties and potential risks. This article outlines the biological activities of BHA, focusing on its antioxidant, anti-inflammatory, antimicrobial, and potential toxic effects.

Antioxidant Activity

BHA is primarily recognized for its antioxidant properties. It acts as a free radical scavenger, protecting cells from oxidative stress. Several studies have quantified its effectiveness:

  • DPPH Assay : BHA has shown significant inhibition of the DPPH radical, indicating strong antioxidant activity. In comparative studies, it often outperformed other antioxidants like α-tocopherol (vitamin E) at certain concentrations .
  • Lipid Peroxidation : BHA effectively inhibits lipid peroxidation, a critical process in cellular damage related to various diseases. Its IC50 values in lipid-rich media have been reported to be lower than many natural antioxidants .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Inhibition (%)Lipid Peroxidation Inhibition (%)IC50 (µM)
BHA84.583.9916.07
α-Tocopherol84.684.65.6
BHT79.780.015.0

Anti-inflammatory Properties

Research indicates that BHA possesses anti-inflammatory effects, particularly when used in combination with other antioxidants like butylated hydroxytoluene (BHT). A study demonstrated that BHA reduced the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammation-related conditions .

  • Combination Effects : The combination of BHA and BHT showed enhanced anti-inflammatory activity compared to either compound alone, particularly at specific molar ratios (1:2 or 2:1) in vitro .

Table 2: Anti-inflammatory Activity of Antioxidant Combinations

CombinationCox2 Inhibition (%)TNFα Inhibition (%)
BHA Alone105
BHT Alone128
BHA + BHT (1:1)3020
BHA + BHT (2:1)4025

Antimicrobial Effects

BHA has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a valuable additive in food preservation and cosmetic formulations .

  • Mechanism : The antimicrobial action is believed to be linked to its ability to disrupt cellular membranes and inhibit metabolic processes in microorganisms.

Toxicity and Safety Concerns

Despite its beneficial properties, concerns regarding the safety of BHA have been raised. High doses have been associated with tumor promotion in animal studies, suggesting a need for caution in its use:

  • Carcinogenic Potential : Some studies indicate that prolonged exposure to high levels of BHA may lead to carcinogenic effects, particularly when combined with other substances . Regulatory agencies monitor its usage limits in food products to mitigate these risks.

Table 3: Toxicological Findings

Study TypeFindings
Animal StudiesTumor promotion observed at high doses
Human StudiesHypersensitivity reactions reported
Regulatory StatusLimited use recommended by health agencies

Q & A

Basic Research Questions

Q. How can researchers determine the purity and identity of BHA in experimental settings?

  • Methodological Answer : Purity verification requires multi-technique validation. Use melting point analysis (M.P. 50°C ) and chromatographic methods (e.g., HPLC) to confirm identity. Cross-reference CAS [25013-16-5] and synonyms (e.g., 2(3)-tert-Butyl-4-Methoxyphenol) . For quantification in mixtures, employ HPLC with UV detection, as demonstrated in antioxidant formulations where BHA levels are specified as 9.0–11.0 mg/g .

Q. What are standard protocols for quantifying BHA in lipid matrices like linseed or rapeseed oil?

  • Methodological Answer : Use accelerated oxidation studies at elevated temperatures (e.g., 100–120°C) with induction period measurements via Rancimat or similar systems. Monitor peroxide values (PV) and acid values (AV) at intervals, as outlined in linseed oil studies where BHA increased induction periods from 155.31 min to >290 min . Include controls without antioxidants to establish baseline oxidation rates.

Q. What physicochemical properties of BHA are critical for its antioxidant activity in lipid systems?

  • Methodological Answer : Key properties include lipid solubility (insoluble in water ) and thermal stability (B.P. 236°C ). These enable BHA to remain effective in high-temperature processing. Its mechanism involves donating hydrogen atoms to lipid peroxyl radicals, interrupting oxidation cascades. Validate efficacy by comparing oxidation kinetics (e.g., PV vs. time curves) in treated vs. untreated samples .

Advanced Research Questions

Q. How should researchers design experiments to evaluate BHA’s antioxidant efficacy in complex lipid systems?

  • Methodological Answer : Use factorial design to test synergistic ratios with other antioxidants (e.g., tocopherol, BHT). For example, optimize ternary mixtures (BHA:tocopherol:BHT at 33.33% each) and measure induction periods via differential scanning calorimetry (DSC). In linseed oil, ternary mixtures achieved induction periods of 291.19 min vs. 155.31 min in controls . Include statistical validation (ANOVA) to assess significance of antioxidant interactions.

Q. How can conflicting data on BHA’s toxicological effects be resolved in mechanistic studies?

  • Methodological Answer : Address contradictions by differentiating dose-dependent outcomes. For example, while BHA acts as a ferroptosis inducer at high concentrations (via lipid peroxidation ), low doses (<10 mg/g) are GRAS-listed. Use in vitro models (e.g., neuronal cell lines) to assess oxidative stress markers (e.g., glutathione depletion) alongside in vivo toxicity assays . Cross-reference regulatory thresholds (e.g., EFSA guidelines) to contextualize findings .

Q. What analytical techniques are recommended for detecting BHA degradation products in long-term stability studies?

  • Methodological Answer : Employ GC-MS or LC-QTOF to identify degradation byproducts. BHA’s waxy consistency and tendency to form lumps may influence degradation kinetics. Track tert-butylquinone derivatives, common oxidation products, using spectral libraries (e.g., NIST Chemistry WebBook ). Validate methods with spiked recovery experiments in lipid matrices.

Q. How can researchers ensure reproducibility of BHA’s antioxidant effects across different lipid systems?

  • Methodological Answer : Standardize lipid composition (e.g., % unsaturated fatty acids) and storage conditions (temperature, light exposure). In rapeseed oil, BHA’s efficacy varied with tocopherol ratios (optimal at 75:25% tocopherol:BHA ). Publish full experimental protocols, including antioxidant mixing procedures and instrument calibration details, per BJOC guidelines .

Q. What statistical approaches are suitable for analyzing BHA’s impact on oxidation kinetics?

  • Methodological Answer : Use non-linear regression to model induction periods and oxidation rates. For example, fit PV data to the Arrhenius equation to quantify activation energy changes. In linseed oil, BHA mixtures reduced oxidation rates by 48–62% . Apply principal component analysis (PCA) to multivariate datasets (e.g., PV, AV, tocopherol degradation) for holistic insights.

Q. How does BHA influence the oxidative stability of emulsions vs. bulk oils?

  • Methodological Answer : Conduct interfacial tension measurements to assess BHA’s partitioning in emulsions. In bulk oils, BHA’s non-polar structure enhances solubility, while in emulsions, its effectiveness may depend on surfactant interactions. Compare induction periods in emulsified vs. non-emulsified systems, controlling for droplet size and pH.

Q. What mechanistic studies elucidate BHA’s role in ferroptosis induction?

  • Methodological Answer : Use lipidomics to profile polyunsaturated fatty acid (PUFA) peroxidation in ferroptosis-sensitive cell lines (e.g., HT-1080). BHA’s pro-oxidant effects at high doses may deplete GPX4 activity . Validate with iron chelators (e.g., deferoxamine) to confirm iron-dependent pathways. Publish raw mass spectrometry data in repositories for transparency .

Q. Data Interpretation & Validation

Q. How should researchers validate conflicting results in BHA’s neurotoxicity studies?

  • Methodological Answer : Replicate studies using standardized models (e.g., OECD TG 424 for neurotoxicity). Compare outcomes across species (e.g., rodents vs. zebrafish) and exposure durations. For example, neurodevelopmental disruptions may require chronic exposure models, whereas acute toxicity assays focus on LD50. Share raw data and statistical scripts to enable meta-analyses.

Q. What methods confirm BHA’s stability in high-temperature food processing?

  • Methodological Answer : Simulate processing conditions (e.g., 180°C for 30 min) and analyze residual BHA via HPLC-UV. Correlate stability with matrix composition (e.g., presence of metal ions accelerates degradation ). Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>236°C ).

Properties

IUPAC Name

2-tert-butyl-4-methoxyphenol
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InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3
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InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O
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Molecular Formula

C11H16O2
Record name BUTYLATED HYDROXYANISOLE
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DSSTOX Substance ID

DTXSID7040788
Record name 2-tert-Butyl-4-methoxyphenol
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Molecular Weight

180.24 g/mol
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Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline]
Record name BUTYLATED HYDROXYANISOLE
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Record name Phenol, (1,1-dimethylethyl)-4-methoxy-
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Record name 3-t-Butyl-4-hydroxyanisole
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Boiling Point

507 to 518 °F at 733 mmHg (NTP, 1992)
Record name BUTYLATED HYDROXYANISOLE
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Flash Point

313 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992)
Record name BUTYLATED HYDROXYANISOLE
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Mechanism of Action

ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/, EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS., /Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/
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Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/
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CAS No.

25013-16-5, 121-00-6, 921-00-6
Record name BUTYLATED HYDROXYANISOLE
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Melting Point

118 to 131 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

5.0 g of tert-butyl-hydroquinone, 40 cm3 of methanol and 1.0 g of cupric chloride are fed into the autoclave. The autoclave is purged with nitrogen and kept at 105° C. for 2.5 hours. On termination of the reaction, mixture analysis indicates the formation of 4.4 g of tert-butyl-hydroquinone monomethyl ether (BHA) (conversion 100%, selectivity 82%). The two BHA isomers (3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole) are formed in a weight ratio of 99:1.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Butylhydroxyanisole
Butylhydroxyanisole
Butylhydroxyanisole
Butylhydroxyanisole
Butylhydroxyanisole
Butylhydroxyanisole

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